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The following tables consolidate quantitative data from a 2025 study that investigated the effects of
plantamajoside (PMS) on Type 2 Diabetes Mellitus (T2DM) in both animal and cellular models [1] [2].

Table 1: In Vivo Efficacy in T2DM Mouse Models

PMS . Positive .
T2DM PMS Low . PMS High Ferroptosis
Parameter / Medium Control L
Model Dose (25 Dose (100 . Inhibitor
Group Dose (50 (Metformin,
Group mglkg) mglkg) (Fer-1)
mglkg) 250 mgl/kg)
Fasting Markedly = Reduced Significantly  Significantly  Significantly Not
Blood Elevated Reduced Reduced Reduced Specified
Glucose
Pancreatic Severe Improved Improved Significantly  Significantly Not
Tissue Mitigated Mitigated Specified
Damage
Ferroptosis Highly Reduced Reduced Significantly ~ Not Specified  Significantly
Markers Elevated Reduced Reduced
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PMS . Positive .
T2DM PMS Low . PMS High Ferroptosis
Parameter / Medium Control L
Model Dose (25 Dose (100 . Inhibitor
Group Dose (50 (Metformin,
Group mglkg) mglkg) (Fer-1)
mglkg) 250 mgl/kg)
xCTIGPX4 Low Enhanced  Enhanced Significantly ~ Not Specified  Not
Pathway Enhanced Specified
Factor
Expression

Table 2: In Vitro Efficacy in Pancreatic B-Cells

High Glucose & Positive

Parameter / . . PMS GPX4 Inhibitor
Palmitic Acid Control (Fer-
Group Treatment (RSL-3) + PMS
(HG/PA) Model 1)
Cell Damage Induced Alleviated Alleviated Protective effect of
PMS was attenuated
[1112]
Ferroptosis Induced Suppressed Suppressed Suppressive effect of
PMS was attenuated
[1112]
xCTIGPX4 Downregulated Upregulated Not Specified Upregulation by PMS
Pathway Factor was blocked [1] [2]

Expression

Detailed Experimental Protocols

The data in the tables above were generated using the following standardized experimental methods [1] [2]:

¢ In Vivo Study (Mouse Model):

o Model Establishment: T2DM was induced in C57BL/6 mice using a high-fat diet for 8 weeks
followed by a single intraperitoneal injection of streptozotocin (STZ) at 30 mg/kg. Model
success was confirmed by a random blood glucose level = 16.7 mmol/L.
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o Dosing Protocol: PMS was administered daily via oral gavage at 25, 50, and 100 mg/kg for 8
weeks. Metformin (250 mg/kg/day) was used as a positive control.

o Key Assessments: Weekly body weight and fasting blood glucose were monitored. An oral
glucose tolerance test (OGTT) was performed, and tissues were analyzed for damage (H&E
staining), cell death (TUNEL staining), and the expression of ferroptosis and pathway markers.

¢ In Vitro Study (Cell Model):

o Cell Model: Pancreatic (3-cells were injured using a combination of high glucose (HG) and
palmitic acid (PA) to mimic the T2DM condition.

o Treatment & Validation: The protective effects of PMS were compared to the ferroptosis
inhibitor Ferrostatin-1 (Fer-1). To conclusively validate the mechanism, the GPX4 inhibitor RSL-

3 was used in combination with PMS. The reversal of PMS's protective effects by RSL-3
confirmed that its action is dependent on the xCT/GPX4 pathway.

Mechanism of Action Pathway

The study demonstrates that plantamajoside inhibits ferroptosis in pancreatic -cells by activating the
xCT/GPX4 pathway. The following diagram illustrates this mechanism and the experimental validation

strategy.
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The diagram shows how plantamajoside counteracts the damage induced by high glucose and palmitic acid.
The key validation step involved using RSL-3, an inhibitor of GPX4, which successfully blocked the
protective effects of PMS, confirming the pathway's necessity [1] [2].

Conclusion and Key Findings

To summarize the core findings for researchers:

¢ Mechanism Validated: Plantamajoside's protection against pancreatic (3-cell damage in T2DM is
conclusively mediated through the activation of the xCT/GPX4 pathway and subsequent inhibition of
ferroptosis.
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o Key Experimental Evidence: The use of the specific GPX4 inhibitor RSL-3 was critical for
mechanism validation, as it reversed the benefits of PMS [1] [2].

e Comparative Efficacy: Plantamajoside demonstrated effects comparable to the known ferroptosis
inhibitor Ferrostatin-1 (Fer-1) in suppressing ferroptosis [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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